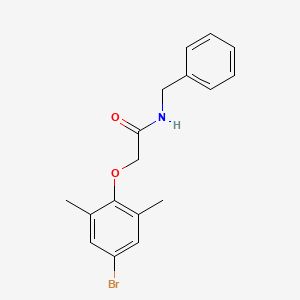

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide and related compounds involves multiple steps, including the reaction of substituted benzyl amines with benzyloxy-dimethylphenylacetate, followed by debenzylation processes to yield desired products with very good yields. These intermediates are crucial for further chemical transformations and applications (Raju, 2008).

Molecular Structure Analysis

Studies involving the molecular structure of related acetamide compounds reveal insights into their optimized molecular structure, vibrational frequencies, and charge transfer within the molecules. Such analyses are carried out using computational methods and spectroscopic investigations, providing a deep understanding of the compound’s electronic properties and stability (Bhagyasree et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide and its derivatives includes reactions such as debenzylation, glycosylation, and dibromohydration. These reactions are essential for the synthesis of complex molecules and intermediates used in various chemical syntheses. The reactivity patterns provide insight into the compound’s functional group transformations and their implications for synthetic applications (Qiu et al., 2017).

Physical Properties Analysis

The physical properties of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their handling and application in chemical syntheses. The crystal structure analysis reveals the arrangement of molecules in the solid state and their intermolecular interactions, which can influence the compound’s stability and reactivity (Yoon et al., 1998).

Applications De Recherche Scientifique

Synthesis and Biodistribution

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide has been explored in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, the synthesis and evaluation of [11C]R116301, a compound structurally related to N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide, demonstrated its potential as a PET ligand for investigating central neurokinin(1) (NK1) receptors. This study highlights the compound's utility in visualizing NK1 receptors in vivo, potentially contributing to the understanding of various neurological conditions (M. V. D. Mey et al., 2005).

Chemical Transformations

The chemical versatility of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide is evident in its use in regioselective syntheses. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrated the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, showcasing a methodology that proceeds under mild conditions without metal catalysis. This reaction pathway underscores the compound's role in facilitating switchable synthesis through the employment of different neighboring groups (Guanyinsheng Qiu et al., 2017).

Biological Screening

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, involving a compound analogous to N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide, was aimed at biological screening against enzymes like butyrylcholinesterase and acetylcholinesterase. This research underscores the compound's potential in developing therapeutic agents, particularly in the context of diseases where enzyme inhibition is targeted (S. Z. Siddiqui et al., 2013).

Material Science Applications

In material science, derivatives of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide have been characterized for their potential as pesticides. The X-ray powder diffraction characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide provided essential data for their application in the development of novel pesticide compounds. This application demonstrates the compound's relevance in agricultural sciences and its contribution to the development of new materials (E. Olszewska et al., 2011).

Propriétés

IUPAC Name |

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-12-8-15(18)9-13(2)17(12)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNICXOAUKXHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NCC2=CC=CC=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)